molecular formula C11H8ClN3O2 B12905268 N-(2H-1,3-Benzodioxol-5-yl)-6-chloropyridazin-3-amine CAS No. 61471-97-4

N-(2H-1,3-Benzodioxol-5-yl)-6-chloropyridazin-3-amine

Cat. No.: B12905268
CAS No.: 61471-97-4
M. Wt: 249.65 g/mol
InChI Key: VREXAWVRDCXALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazin-3-amine is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a benzo[d][1,3]dioxole moiety fused with a pyridazine ring, which is further substituted with a chlorine atom at the 6-position and an amine group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Chlorination: Introduction of the chlorine atom at the 6-position of the pyridazine ring can be accomplished using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-(Benzo[d][1,3]dioxol-5-yl)-3-aminopyridazine: Lacks the chlorine substitution at the 6-position.

    6-Chloro-3-aminopyridazine: Lacks the benzo[d][1,3]dioxole moiety.

    N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazine: Lacks the amine group at the 3-position.

Uniqueness

N-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyridazin-3-amine is unique due to the presence of both the benzo[d][1,3]dioxole moiety and the chlorine substitution at the 6-position, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

61471-97-4

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-chloropyridazin-3-amine

InChI

InChI=1S/C11H8ClN3O2/c12-10-3-4-11(15-14-10)13-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H,13,15)

InChI Key

VREXAWVRDCXALK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NN=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.